

Vintoperol vs. Verapamil: A Comparative Analysis of Calcium Channel Blockade

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Compound of Interest		
Compound Name:	Vintoperol	
Cat. No.:	B1683556	Get Quote

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the calcium channel blocking properties of **Vintoperol** and the established drug, Verapamil. This document synthesizes available pharmacological data and outlines standard experimental methodologies to facilitate further research and understanding.

Executive Summary

Verapamil is a well-characterized phenylalkylamine calcium channel blocker with a long history of clinical use in treating cardiovascular diseases. It primarily targets L-type voltage-gated calcium channels (VGCCs). **Vintoperol**, a discontinued drug developed by Gedeon Richter, is described as both a VGCC blocker and an α -adrenergic receptor antagonist.[1] Due to its discontinued status, publicly available, quantitative data on **Vintoperol**'s calcium channel blocking efficacy is scarce, precluding a direct quantitative comparison with Verapamil. This guide presents a qualitative comparison based on known mechanisms and provides a framework for the experimental evaluation of such compounds.

Mechanism of Action

Verapamil: As a non-dihydropyridine calcium channel blocker, Verapamil inhibits the influx of extracellular calcium ions across the membranes of myocardial and vascular smooth muscle cells.[2][3] It binds to the $\alpha 1$ subunit of the L-type calcium channel, leading to a reduction in heart rate, myocardial contractility, and vasodilation of coronary and peripheral arteries.[2][4] Verapamil's action is use-dependent, meaning its blocking effect is more pronounced at higher frequencies of channel opening.



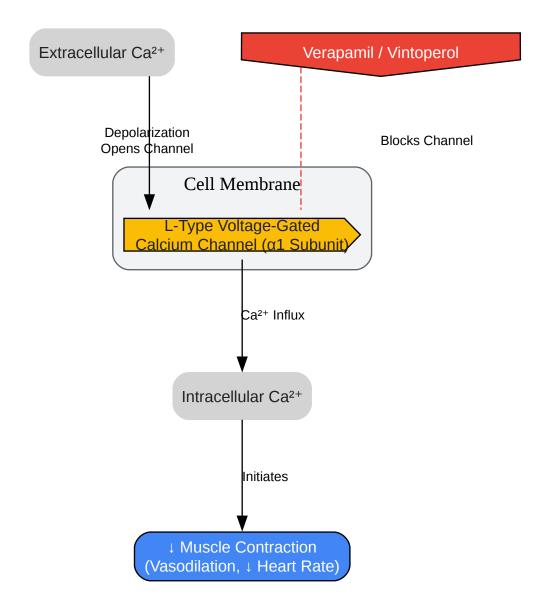




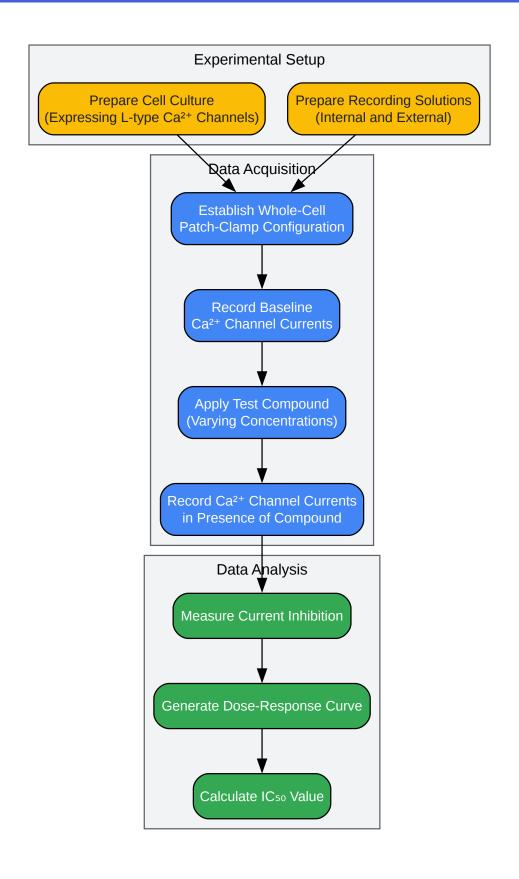
Vintoperol: **Vintoperol** is also classified as a voltage-gated calcium channel blocker. However, specific details regarding its binding site, affinity for different calcium channel subtypes, and whether it exhibits use-dependence are not readily available in the public domain. Its dual action as an α -adrenergic receptor antagonist suggests a broader pharmacological profile, which would contribute to its vasodilatory effects through a mechanism independent of calcium channel blockade. Research has indicated that the vasodilating effects of **Vintoperol** are also mediated by the release of endothelium-derived nitric oxide.

Signaling Pathway of Calcium Channel Blockade









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References

- 1. Vintoperol Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Verapamil StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
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